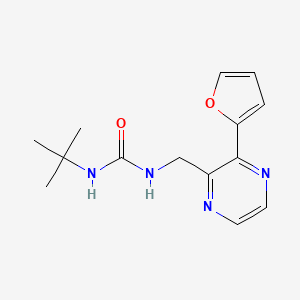

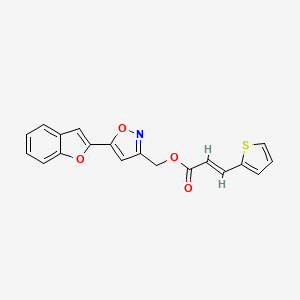

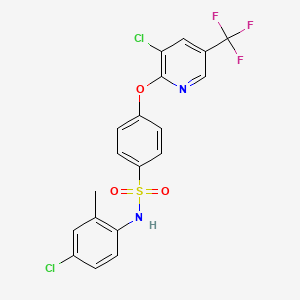

![molecular formula C20H18N2O4S3 B2596100 3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide CAS No. 941908-48-1](/img/structure/B2596100.png)

3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide” is a complex organic molecule. It contains a methoxyphenyl group, a sulfonyl group, a propanamide group, and a thiochromeno[4,3-d]thiazol-2-yl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation . The sulfonyl group might be introduced through a sulfonation reaction . The propanamide group could potentially be introduced through an amide coupling reaction . The thiochromeno[4,3-d]thiazol-2-yl group is quite complex and might require several steps to synthesize .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxyphenyl and sulfonyl groups are likely to contribute to the compound’s polarity . The thiochromeno[4,3-d]thiazol-2-yl group is a heterocyclic ring system which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group is a good leaving group, suggesting that the compound could undergo nucleophilic substitution reactions . The amide group could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could enhance its solubility in polar solvents . Its boiling point and melting point would depend on the strength of the intermolecular forces within the compound .Scientific Research Applications

Sulfonamides in Drug Discovery

Sulfonamides have been extensively studied for their diverse therapeutic properties. They are a class of synthetic bacteriostatic antibiotics, with some members also showing antitumor, antiglaucoma, and diuretic activities. The primary sulfonamide moiety is a common structural motif in many clinically used drugs, such as carbonic anhydrase inhibitors (CAIs), diuretics, and antiepileptics. Research has highlighted the importance of sulfonamides in developing new drugs due to their ability to act as selective antiglaucoma drugs, antitumor agents/diagnostic tools, and to treat other diseases like dandruff by inhibiting yeast carbonic anhydrases (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides and Carbonic Anhydrase Inhibition

One significant area of application for sulfonamides, including derivatives like 3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide, is in the inhibition of carbonic anhydrase (CA). This enzyme plays a crucial role in various physiological processes, and its inhibition can be used to treat conditions such as glaucoma, epilepsy, obesity, and cancer. Sulfonamides have been used to develop potent inhibitors against different isoforms of CAs, contributing to the management of glaucoma and other conditions (Masini, Carta, Scozzafava, & Supuran, 2013).

Antitumor and Antimicrobial Applications

Sulfonamides have shown promise in antitumor and antimicrobial applications. Their structure allows for diverse modifications, leading to compounds with significant antitumor activity. The development of new sulfonamide compounds with enhanced selectivity and efficacy against tumor cells and pathogens is a key focus of current research, highlighting the potential of sulfonamides in cancer therapy and infectious disease treatment (Gulcin & Taslimi, 2018).

Future Directions

The potential applications of this compound would likely depend on its biological activity. It could potentially be investigated for medicinal properties, given the presence of functional groups commonly found in pharmaceutical compounds . Further studies would be needed to explore these possibilities.

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S3/c1-26-13-6-8-14(9-7-13)29(24,25)11-10-18(23)21-20-22-19-15-4-2-3-5-16(15)27-12-17(19)28-20/h2-9H,10-12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTPAWZCIHZCAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

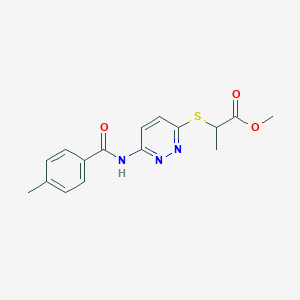

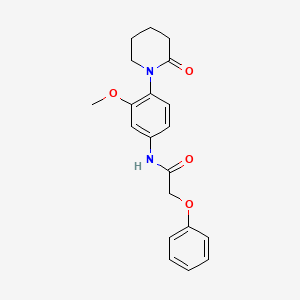

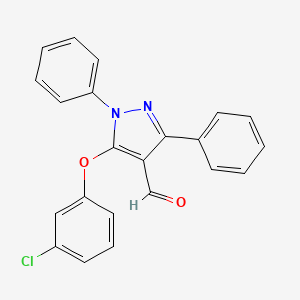

![Methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2596022.png)

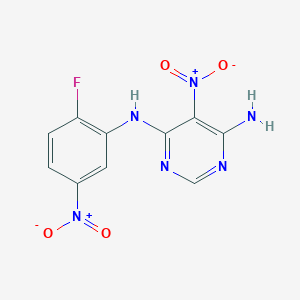

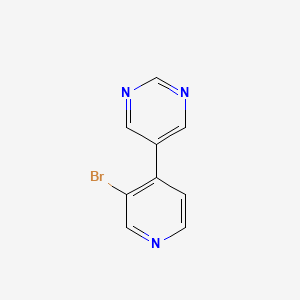

![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2596028.png)

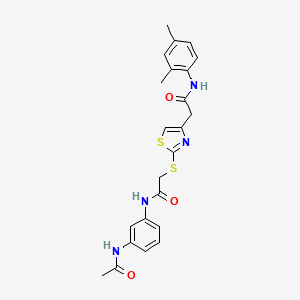

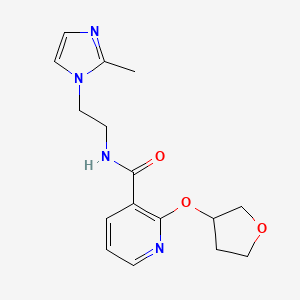

![N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2596036.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2596039.png)